
(3,4-Dichlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a small molecule drug that has gained attention for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been studied for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The research on compounds related to (3,4-Dichlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone often focuses on their synthesis and structural analysis. For example, studies have elucidated the crystal structures of related compounds, revealing significant insights into their molecular geometry, hydrogen bonding, and intermolecular interactions. Such structural analyses are crucial for understanding the physicochemical properties and potential biological activities of these compounds (Revathi et al., 2015).
Chemical Synthesis
Efforts in chemical synthesis have led to the development of methodologies for preparing related chemical entities. These methods emphasize the strategic use of starting materials and reaction conditions to achieve high yields and selectivity, which are foundational for further applications in drug development and material science (Zheng Rui, 2010).
Theoretical and Computational Studies
Theoretical and computational studies on compounds similar to this compound contribute to a deeper understanding of their electronic structure, molecular interactions, and reactivity. By employing methods like density functional theory (DFT), researchers can predict the stability, reactivity, and potential biological activity of these compounds, guiding experimental efforts (Karthik et al., 2021).
Antimicrobial Activity
Research on the antimicrobial activity of related compounds has revealed their potential as leads for developing new antimicrobial agents. These studies focus on evaluating the efficacy of such compounds against various bacterial and fungal strains, providing a basis for further optimization and development into therapeutic agents (Mallesha & Mohana, 2014).
Molecular Interaction Studies
Studies on the molecular interactions of analogous compounds with biological targets are essential for drug discovery and development. These investigations help in understanding the binding modes, affinity, and specificity of compounds toward receptors or enzymes, facilitating the design of more potent and selective drug candidates (Shim et al., 2002).
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O2/c22-17-7-6-15(13-18(17)23)21(26)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-24-20(14)19/h1-7,10,13,16H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZSHEXBQHPSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


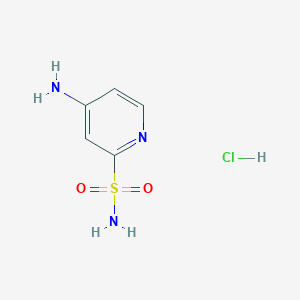

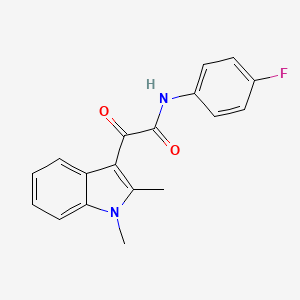
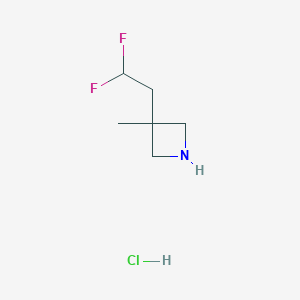
![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2766985.png)
![2-[(7-hexadecyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2766986.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2766988.png)
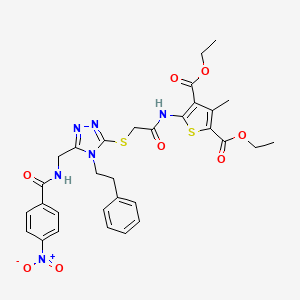
![N-(3,5-dimethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2766992.png)
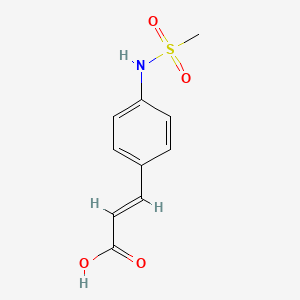
![1-[2-(2-Methoxyphenoxy)ethyl]-7-methylindole-2,3-dione](/img/structure/B2766996.png)

